molecular formula C18H22N2O B2998757 N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide CAS No. 1946052-71-6

N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide

Cat. No.: B2998757
CAS No.: 1946052-71-6
M. Wt: 282.387
InChI Key: HZIVRBJLUUZDNB-UHFFFAOYSA-N
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Description

N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide is a synthetic organic compound characterized by the presence of a cyano group, a dimethylcyclopropyl moiety, and a cyclopentylbenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide typically involves the following steps:

    Formation of the Dimethylcyclopropyl Moiety: This step involves the reaction of a suitable precursor with a cyclopropanating agent, such as diazomethane, under controlled conditions to form the 2,2-dimethylcyclopropyl group.

    Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide.

    Coupling with 4-Cyclopentylbenzamide: The final step involves the coupling of the cyano-dimethylcyclopropyl intermediate with 4-cyclopentylbenzamide using a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Sodium cyanide or potassium cyanide for nucleophilic substitution, halogenating agents for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or cyclopropyl derivatives.

Scientific Research Applications

N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique mechanical and thermal properties.

    Biological Studies: The compound is used as a probe to study biological pathways and molecular interactions in various biological systems.

    Industrial Applications: It is investigated for its potential use as an intermediate in the synthesis of other valuable compounds in the chemical industry.

Mechanism of Action

The mechanism of action of N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The cyano group and the cyclopropyl moiety play crucial roles in its binding affinity and specificity towards these targets. The compound may exert its effects through inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Cyano-2,2-dimethylcyclopropyl)-1-adamantanecarboxamide
  • N-(1-Cyano-2,2-dimethylcyclopropyl)-4-fluoro-1H-pyrrole-2-carboxamide
  • N-(1-Cyano-2,2-dimethylcyclopropyl)pyrimidine-4-carboxamide

Uniqueness

N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide is unique due to the presence of the cyclopentylbenzamide structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanism of action.

Properties

IUPAC Name

N-(1-cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-17(2)11-18(17,12-19)20-16(21)15-9-7-14(8-10-15)13-5-3-4-6-13/h7-10,13H,3-6,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIVRBJLUUZDNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(C#N)NC(=O)C2=CC=C(C=C2)C3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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